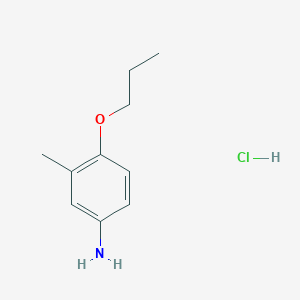
3-Methyl-4-propoxyaniline hydrochloride
Descripción general
Descripción
3-Methyl-4-propoxyaniline hydrochloride (MPH) is an aniline derivative that has been utilized as a reagent in various laboratory experiments. MPH has been studied in various scientific fields due to its versatile properties and potential applications.
Mecanismo De Acción
3-Methyl-4-propoxyaniline hydrochloride has been shown to act as an electrophilic reagent in organic synthesis, as it can react with electron-rich substrates to form covalent bonds. It can also act as a catalyst in the synthesis of polymers and proteins, as it can facilitate the formation of polymers and proteins from their monomeric precursors.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Methyl-4-propoxyaniline hydrochloride have yet to be fully understood, as the compound has not been extensively studied in animals or humans. However, it has been suggested that 3-Methyl-4-propoxyaniline hydrochloride may act as an antioxidant and may have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-4-propoxyaniline hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is a highly reactive reagent that can be used to facilitate the synthesis of various compounds. However, 3-Methyl-4-propoxyaniline hydrochloride is also a highly toxic compound, and it should be handled with caution in a laboratory setting.
Direcciones Futuras
The potential applications and effects of 3-Methyl-4-propoxyaniline hydrochloride are still being explored, and there are several future directions that could be taken to further understand the compound. These include further research into the biochemical and physiological effects of 3-Methyl-4-propoxyaniline hydrochloride, as well as research into its potential applications in the synthesis of polymers, proteins, and pharmaceuticals. Additionally, further research into the safety and toxicity of 3-Methyl-4-propoxyaniline hydrochloride could be conducted to ensure its safe use in laboratory settings.
Aplicaciones Científicas De Investigación
3-Methyl-4-propoxyaniline hydrochloride has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a catalyst in the synthesis of drugs. It has also been used in the synthesis of polymers and proteins, as well as in the synthesis of pharmaceuticals.
Propiedades
IUPAC Name |
3-methyl-4-propoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-6-12-10-5-4-9(11)7-8(10)2;/h4-5,7H,3,6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSNQRIUGOAKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-propoxyaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















